
3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine: is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a dichlorophosphoryl group at the 5’ position, which significantly alters its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine typically involves multiple steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxy group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Phosphorylation: The 5’-hydroxy group is then phosphorylated using dichlorophosphoryl chloride (POCl2) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the azidation and phosphorylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Phosphorylation Reactions: The dichlorophosphoryl group can undergo hydrolysis to form the corresponding phosphate ester.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Phosphorylation: Dichlorophosphoryl chloride (POCl2), anhydrous conditions
Major Products:
Reduction Product: 3’-Amino-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine
Hydrolysis Product: 3’-Azido-3’-deoxy-5’-O-phosphate thymidine
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Nucleoside Analogs: Used as an intermediate in the synthesis of various nucleoside analogs for research purposes.
Biology:
DNA Probes: Utilized in the development of DNA probes for detecting specific DNA sequences.
Medicine:
Antiviral Research: Investigated for its potential antiviral properties, particularly against HIV.
Industry:
Pharmaceutical Manufacturing: Used in the production of antiviral drugs and other therapeutic agents.
Wirkmechanismus
Mechanism:
Inhibition of DNA Synthesis: The compound incorporates into the DNA strand during replication, leading to chain termination.
Molecular Targets: Targets viral reverse transcriptase enzymes, inhibiting their activity and preventing viral replication.
Pathways Involved:
DNA Replication Pathway: Interferes with the normal process of DNA replication by incorporating into the growing DNA chain and causing premature termination.
Vergleich Mit ähnlichen Verbindungen
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine
- Zidovudine (AZT)
Comparison:
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Similar in structure but contains a triphenylmethyl group instead of a dichlorophosphoryl group. It is also used as an intermediate in nucleoside analog synthesis.
- Zidovudine (AZT): A well-known antiviral drug used in the treatment of HIV. It has a similar azido group at the 3’ position but lacks the dichlorophosphoryl group. Zidovudine is a potent inhibitor of HIV reverse transcriptase.
Uniqueness:
- The presence of the dichlorophosphoryl group in 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine provides unique chemical properties that can be exploited in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
188426-77-9 |
|---|---|
Molekularformel |
C10H12Cl2N5O5P |
Molekulargewicht |
384.11 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(dichlorophosphoryloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N5O5P/c1-5-3-17(10(19)14-9(5)18)8-2-6(15-16-13)7(22-8)4-21-23(11,12)20/h3,6-8H,2,4H2,1H3,(H,14,18,19)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
IUSSIOVOBDWZMX-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


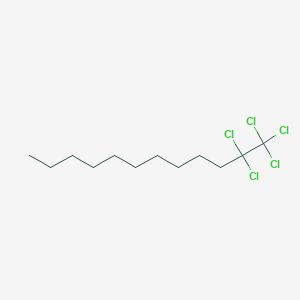
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
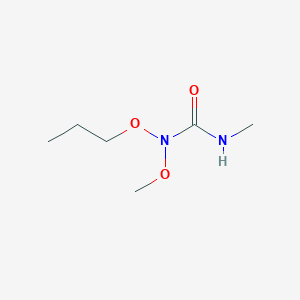
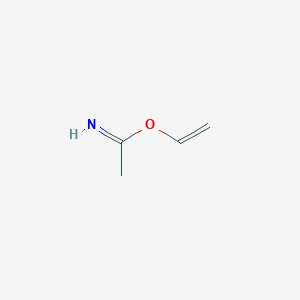
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)

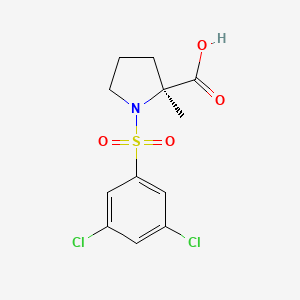
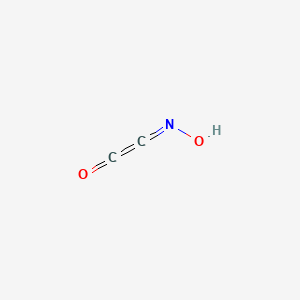
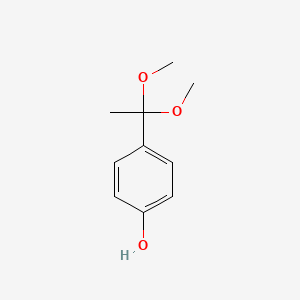

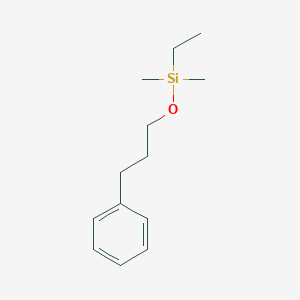

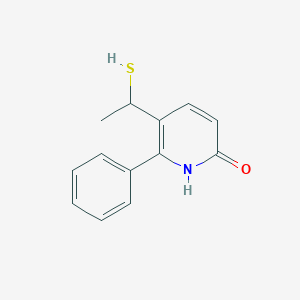
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
